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Compound of Interest

Compound Name: Leuhistin

Cat. No.: B15573889 Get Quote

This guide provides a detailed comparative analysis of Leuhistin and Actinonin, two naturally

derived enzyme inhibitors. The information is tailored for researchers, scientists, and drug

development professionals, offering a comprehensive look at their mechanisms of action,

biochemical properties, and cellular effects based on available experimental data.

Introduction
Leuhistin and Actinonin are microbial metabolites that have garnered interest for their potent

inhibitory effects on specific peptidases. Leuhistin, isolated from Bacillus laterosporus, is

recognized as a selective inhibitor of Aminopeptidase M (AP-M)[1][2]. Actinonin, produced by

Streptomyces species, exhibits a broader inhibitory profile, targeting peptide deformylase

(PDF) as well as several aminopeptidases[3]. This guide will delve into the distinct and

overlapping biochemical characteristics of these two compounds.

Physicochemical Properties
A summary of the fundamental physicochemical properties of Leuhistin and Actinonin is

presented below.
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Property Leuhistin Actinonin

Molecular Formula C₁₁H₁₉N₃O₃ C₁₉H₃₅N₃O₅

Molecular Weight 241.29 g/mol 385.5 g/mol

Source
Bacillus laterosporus BMI156-

14F1[1]
Streptomyces species

General Description

Organonitrogen and

organooxygen compound,

functionally related to a beta-

amino acid.

Naturally occurring

antibacterial agent.

Mechanism of Action and Target Enzymes
Leuhistin and Actinonin achieve their biological effects by inhibiting distinct, yet related,

classes of enzymes.

Leuhistin is a competitive inhibitor of Aminopeptidase M (AP-M), also known as CD13[1]. AP-

M is a zinc-containing metalloprotease that plays a role in the cleavage of amino acids from the

N-terminus of peptides. By inhibiting AP-M, Leuhistin can modulate the activity of various

bioactive peptides.

Actinonin has a dual mechanism of action. It is a potent inhibitor of peptide deformylase (PDF),

an essential enzyme in bacteria responsible for removing the formyl group from newly

synthesized proteins[3]. In addition to its antibacterial properties, Actinonin also inhibits a range

of metalloproteases, including aminopeptidases and matrix metalloproteinases (MMPs). Its

inhibition of human peptide deformylase (HsPDF), located in the mitochondria, is believed to be

a key factor in its anticancer activity[3][4].

Quantitative Analysis of Inhibitory Potency
The inhibitory potency of Leuhistin and Actinonin has been quantified through the

determination of their inhibitor constants (Ki) and half-maximal inhibitory concentrations (IC50).

Inhibitor Constant (Ki)
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The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is an

indicator of the binding affinity of the inhibitor to its target enzyme. A lower Ki value signifies a

higher binding affinity.

Inhibitor Target Enzyme Ki Value

Leuhistin Aminopeptidase M (AP-M) 2.3 x 10⁻⁷ M (230 nM)[1]

Actinonin Peptide Deformylase (PDF) 0.28 nM[3]

MMP-1 300 nM

MMP-3 1700 nM

MMP-8 190 nM

MMP-9 330 nM

hmeprin α 20 nM

Half-Maximal Inhibitory Concentration (IC50)
The IC50 value indicates the concentration of an inhibitor required to reduce the activity of a

biological process by 50%. For Leuhistin, there is a notable lack of publicly available IC50 data

against cancer cell lines. In contrast, Actinonin has been evaluated against a variety of human

cancer cell lines.

Actinonin IC50 Values against Human Cancer Cell Lines:
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Cell Line Cancer Type IC50 (µM)

Raji Burkitt's Lymphoma 4

MDA-MB-468 Breast Cancer 6.9

PC3 Prostate Cancer 12.8

SK-LC-19 Lung Cancer 16.6

HeLa Cervical Cancer 27.4

HT-1080 Fibrosarcoma 15.7

AL67 - 49.3

(Data sourced from[3])

Signaling Pathways and Cellular Effects
The inhibition of their respective target enzymes by Leuhistin and Actinonin leads to distinct

downstream cellular consequences.

Leuhistin and Aminopeptidase M Inhibition
The inhibition of Aminopeptidase M by Leuhistin is expected to affect signaling pathways

regulated by peptide hormones and growth factors. AP-M is involved in the metabolism of

these signaling molecules, and its inhibition can lead to their prolonged activity. The precise

signaling cascade triggered by Leuhistin is not well-documented in the available literature.

However, the general consequence of AP-M inhibition is the modulation of peptide-mediated

signaling.

Leuhistin Aminopeptidase M
(AP-M / CD13)

Inhibits Bioactive Peptides
(e.g., Angiotensin, Enkephalins)

Degrades Peptide ReceptorsActivates Downstream Signaling
(Modulation of various cellular processes)

Click to download full resolution via product page

Conceptual pathway of Leuhistin's action.
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Actinonin, Peptide Deformylase, and Mitochondrial
Function
Actinonin's inhibition of human peptide deformylase (HsPDF) in the mitochondria has profound

effects on cellular metabolism and survival. Inhibition of HsPDF disrupts the processing of

newly synthesized mitochondrial proteins, leading to impaired respiratory chain function,

decreased ATP production, and ultimately, apoptosis[3][5][6]. This disruption of mitochondrial

function is a key mechanism behind Actinonin's anticancer activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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